molecular formula C13H17NOS B4970050 N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4970050
M. Wt: 235.35 g/mol
InChI Key: CTZVWEBBOOPJFN-UHFFFAOYSA-N
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Description

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide, also known as DADMe-Ph, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the role of histone deacetylases (HDACs) in the brain.

Mechanism of Action

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide inhibits the activity of HDAC3 by binding to its active site. This leads to an increase in histone acetylation, which in turn affects gene expression and can lead to changes in cellular function (Kozikowski et al., 2007).
Biochemical and Physiological Effects:
N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a range of effects on cellular function and behavior. In vitro studies have demonstrated that N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide can increase neurite outgrowth and enhance synaptic plasticity (Kozikowski et al., 2007). In vivo studies have shown that N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide can improve memory and learning in animal models of Alzheimer's disease (Kilgore et al., 2010).

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selectivity for HDAC3, which allows for specific modulation of gene expression. However, one limitation is that N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide can also inhibit other HDACs at higher concentrations, which can lead to off-target effects (Kozikowski et al., 2007).

Future Directions

Future research on N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide could focus on its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further studies could investigate the effects of N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide on other cellular processes beyond gene expression, such as protein-protein interactions and signal transduction pathways. Finally, the development of more selective HDAC inhibitors could help to overcome some of the limitations of N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide and other existing compounds (Kozikowski et al., 2007).
Conclusion:
In conclusion, N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound that has shown promise as a tool for studying the role of HDACs in the brain. Its selectivity for HDAC3 and ability to modulate gene expression make it a valuable tool for investigating the underlying mechanisms of neurological disorders. However, further research is needed to fully understand its potential as a therapeutic agent and to develop more selective HDAC inhibitors.

Synthesis Methods

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with thionyl chloride to yield 4,5-dimethyl-3-thiophenecarbonyl chloride. This intermediate is then reacted with N,N-diallylamine to produce N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide (Kozikowski et al., 2007).

Scientific Research Applications

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide has been primarily used as a tool for studying the role of HDACs in the brain. HDACs are enzymes that regulate the acetylation of histones, which in turn affect gene expression. N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is a selective inhibitor of HDAC3, which is highly expressed in the brain and has been implicated in various neurological disorders (Kozikowski et al., 2007).

properties

IUPAC Name

4,5-dimethyl-N,N-bis(prop-2-enyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-5-7-14(8-6-2)13(15)12-9-16-11(4)10(12)3/h5-6,9H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZVWEBBOOPJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N,N-di(prop-2-en-1-yl)thiophene-3-carboxamide

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